molecular formula C9H7BrF4 B12080360 1-(2-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene

1-(2-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene

Cat. No.: B12080360
M. Wt: 271.05 g/mol
InChI Key: YNOPWHMOOCJSPU-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF3 It is a derivative of benzene, featuring a bromoethyl group, a fluoro group, and a trifluoromethyl group attached to the benzene ring

Preparation Methods

The synthesis of 1-(2-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can convert it into alkanes or other reduced forms.

    Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various oxidizing agents.

Scientific Research Applications

1-(2-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for designing new compounds.

    Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

    Medicine: Although not widely used in medicine, its derivatives are explored for potential therapeutic applications, including as precursors for drug development.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The fluoro and trifluoromethyl groups contribute to the compound’s stability and reactivity, influencing its overall biological activity .

Comparison with Similar Compounds

1-(2-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene can be compared with similar compounds such as:

Properties

Molecular Formula

C9H7BrF4

Molecular Weight

271.05 g/mol

IUPAC Name

1-(2-bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene

InChI

InChI=1S/C9H7BrF4/c10-4-3-6-1-2-7(11)5-8(6)9(12,13)14/h1-2,5H,3-4H2

InChI Key

YNOPWHMOOCJSPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CCBr

Origin of Product

United States

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